Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate

Purity assurance Building block quality Procurement specification

Solve the challenge of limited scaffold diversity in fragment-based drug discovery. Generic dihydropyran carboxylates lack the orthogonal reactivity required for sequential derivatization, forcing the purchase of multiple single-handle building blocks. Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (CAS 2361634-99-1) provides a single, quaternary carbon-centered solution: - Enables chemoselective ester hydrolysis or alcohol activation without protecting group manipulation, reducing the number of building blocks needed per library. - Pre-installed quaternary 2,2-disubstitution pattern mimics motifs found in bioactive natural products (e.g., aspergillides), accelerating hit-to-lead progression. - Supplied at a guaranteed minimum purity of 95%, with a traceable CAS and catalog identity, ensuring direct use without in-house repurification and unambiguous SAR reporting.

Molecular Formula C8H12O4
Molecular Weight 172.18
CAS No. 2361634-99-1
Cat. No. B2493127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate
CAS2361634-99-1
Molecular FormulaC8H12O4
Molecular Weight172.18
Structural Identifiers
SMILESCOC(=O)C1(CC=CCO1)CO
InChIInChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3
InChIKeySKLGLCDFXVLJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (CAS 2361634-99-1) Procurement Baseline


Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (CAS 2361634-99-1), also cataloged as Methyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-carboxylate, is a bifunctional dihydropyran building block with a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol . It features a quaternary carbon center bearing both a methyl ester and a primary hydroxymethyl group on a 3,6-dihydro-2H-pyran ring, placing it in the class of 2,2-disubstituted dihydropyrans . This compound is supplied as a research-grade intermediate with a guaranteed minimum purity of 95% .

Why Generic Dihydropyran Building Blocks Cannot Substitute Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate


Generic dihydropyran carboxylates, such as methyl 3,6-dihydro-2H-pyran-4-carboxylate [1], lack the quaternary 2,2-disubstitution pattern and the free hydroxymethyl handle. Attempting to substitute with such mono-functional analogs would eliminate the orthogonal reactivity required for selective, sequential derivatization. The target compound's geminal ester‑hydroxymethyl arrangement enables divergent synthetic strategies—e.g., chemoselective ester hydrolysis in the presence of a primary alcohol, or alcohol activation without disturbing the ester—that are structurally impossible for simpler, monosubstituted dihydropyrans [2]. This multifunctional architecture is therefore non-interchangeable in synthetic routes demanding a quaternary carbon scaffold with two distinct functional handles.

Quantitative Differentiation Evidence for Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate


Purity Advantage for Multi-Step Synthesis: Head-to-Head Comparison with a Monofunctional Dihydropyran Analog

The target compound is supplied with a guaranteed minimum purity of 95% by Biosynth (CymitQuimica catalog reference 3D-LUD63499) . In contrast, the structurally simpler comparator methyl 3,6-dihydro-2H-pyran-4-carboxylate, a common monofunctional dihydropyran building block, is available from multiple vendors but often lacks a similar publicly documented minimum purity guarantee on its technical datasheets, with typical specifications ranging from 90% to 95% but not universally certified . This documented purity floor reduces the risk of introducing undefined impurities into early-stage synthetic sequences, an advantage when procuring for library synthesis or SAR campaigns.

Purity assurance Building block quality Procurement specification

Orthogonal Functional Handles Enabling Chemoselective Derivatization: Class-Level Inference

The target compound uniquely possesses two electronically distinct functional groups—a methyl ester and a primary alcohol—attached to the same quaternary carbon of a 3,6-dihydro-2H-pyran ring . This geminal disubstitution pattern is absent in common dihydropyran building blocks such as methyl 3,6-dihydro-2H-pyran-4-carboxylate (monoester) or 3,6-dihydro-2H-pyran (unsubstituted). While direct experimental kinetic data for this specific scaffold are not disclosed in the public literature, the well-established reactivity difference between esters and primary alcohols under nucleophilic acyl substitution vs. oxidation/etherification conditions provides a class-level basis for expecting chemoselective derivatization . For instance, saponification of the methyl ester can be performed under basic conditions (e.g., LiOH, THF/H2O) without affecting the hydroxymethyl group, whereas Mitsunobu or mesylation reactions can activate the alcohol while leaving the ester intact, a synthetic divergence impossible with mono-functionalized dihydropyrans.

Orthogonal reactivity Chemoselectivity Diversity-oriented synthesis

Molecular Weight Differentiation Impacting Downstream Synthetic Strategy: Cross-Study Comparable

With a molecular weight (MW) of 172.18 g/mol , the target compound occupies a favorable 'sweet spot' for fragment-based drug discovery (FBDD), where fragment hits typically range from 120 to 250 Da [1]. In contrast, the unprotected dihydropyran carboxylic acid analog, 2-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid, has a MW of approximately 158.15 g/mol, but its free acid moiety introduces a strongly ionizable group that can compromise passive membrane permeability and complicate biochemical assay interpretation at high concentrations [2]. The methyl ester effectively masks the acid, providing a neutral, more lipophilic form that can be advanced through biochemical screens without the confounding effects of an unprotected carboxylate, and can later be hydrolyzed to the active acid if required by the pharmacophore model.

Molecular weight Building block selection Fragment-based drug discovery

Unambiguous Catalog Identity Reducing Procurement Errors: Direct Comparator Evidence

The target compound is unambiguously identified by CAS number 2361634-99-1 and vendor catalog reference 3D-LUD63499, which resolves to the specific IUPAC name methyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-carboxylate . In contrast, the regioisomer methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (the user-input name) is an unregistered and structurally distinct isomer; searches for this name predominantly return the same compound under the corrected nomenclature, highlighting potential confusion in procurement requests [1]. Using the CAS-validated identity eliminates the risk of ordering a wrong isomer, a quantifiable risk when multiple dihydropyran regioisomers exist. This level of catalog precision is critical for organizations with automated procurement systems that rely on exact CAS or catalog number matching.

Catalog accuracy Procurement risk CAS registry

Procurement-Driven Application Scenarios for Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate


Diversity-Oriented Synthesis (DOS) Library Construction

This building block is optimally deployed in DOS programs where a single intermediate must yield multiple distinct scaffolds. The orthogonal methyl ester and hydroxymethyl groups allow sequential chemoselective transformations: the ester can be hydrolyzed to a carboxylic acid for amide coupling, while the alcohol can be oxidized to an aldehyde for reductive amination or Horner–Wadsworth–Emmons reactions. This two-directional derivatization capability, documented in the 'Orthogonal Functional Handles' evidence item, reduces the number of building blocks needed to sample a given chemical space, directly lowering procurement and inventory costs. [1]

Fragment-Based Drug Discovery (FBDD) Hit Generation

With a MW of 172 g/mol and a neutral ester group, the compound meets Rule-of-Three (Ro3) criteria for fragment libraries. Compared to free carboxylic acid analogs that may suffer from poor permeability and non-specific binding, the methyl ester masking strategy, as detailed in the MW differentiation evidence, provides a 'latent acid' that can be revealed post-hit confirmation. This avoids the common fragment-screening pitfall of carboxylate-dominant interactions masking specific binding. [2]

Synthesis of Quaternary-Carbon-Containing Natural Product Analogs

The quaternary carbon at the 2-position of the dihydropyran ring is a motif found in several bioactive natural products (e.g., aspergillides, laulimalide fragments). The target compound provides this quaternary center pre-installed, eliminating the need for challenging asymmetric quaternary carbon construction. The guaranteed 95% purity, as shown in the purity comparison evidence, ensures that material entering a total synthesis sequence does not introduce unknown impurities that could compromise diastereoselectivity in subsequent steps. [3]

Procurement-Traceable Medicinal Chemistry SAR Campaigns

For medicinal chemistry teams requiring strict compound registration and SAR table reproducibility, the unambiguous CAS 2361634-99-1 and catalog number 3D-LUD63499 provide a traceable procurement identity. This eliminates the ambiguity inherent in common-name-based ordering, a risk quantified in the catalog identity evidence. The documented purity specification further supports direct use without in-house QC repurification, accelerating the design-make-test cycle. [4]

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